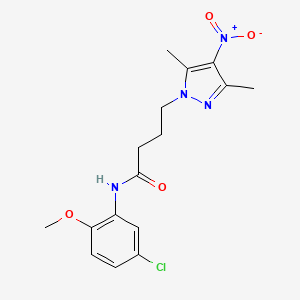![molecular formula C21H20N2O3S B6024058 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B6024058.png)
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a propanamide derivative that contains both benzodioxole and thiazole moieties.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide involves its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting HDAC activity, this compound promotes histone acetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, this compound has been found to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. In animal models of arthritis and colitis, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects have not been fully characterized, which could limit its clinical use.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to explore its use in treating other inflammatory diseases such as asthma and multiple sclerosis. Additionally, further studies are needed to fully characterize its toxicity and side effects and to determine its pharmacokinetic properties in vivo. Overall, this compound has significant potential for the development of novel therapies for cancer and inflammatory diseases, and further research is needed to fully realize its therapeutic potential.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide involves the reaction of 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid with 2-(1,3-thiazol-4-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation in animal models of arthritis and colitis, indicating its potential use in treating inflammatory diseases.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-9-8-17-12-27-13-23-17)11-18(15-4-2-1-3-5-15)16-6-7-19-20(10-16)26-14-25-19/h1-7,10,12-13,18H,8-9,11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKQYOZCDHOPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCC3=CSC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B6023978.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6023982.png)
![1-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6023989.png)
![3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6023993.png)

![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[3-(1H-tetrazol-5-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6024012.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![N-methyl-1-[4-(methylthio)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6024023.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
![ethyl 4-({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)-1-piperidinecarboxylate](/img/structure/B6024046.png)

![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1,3-oxazole-4-carboxamide](/img/structure/B6024065.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide](/img/structure/B6024070.png)
![3-(3-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)-N,N-dimethyl-1-propanamine](/img/structure/B6024072.png)